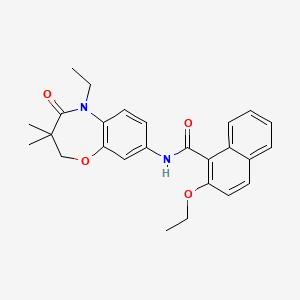

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide

Description

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene carboxamide core linked to a 1,5-benzoxazepin heterocyclic system. The ethoxy group at the 2-position of the naphthalene ring may enhance lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-5-28-20-13-12-18(15-22(20)32-16-26(3,4)25(28)30)27-24(29)23-19-10-8-7-9-17(19)11-14-21(23)31-6-2/h7-15H,5-6,16H2,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBZVTNTXQXOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminophenol Derivatives

A common method involves cyclizing 2-aminophenol derivatives with ethyl acetoacetate under acidic conditions. For example, heating 2-amino-4-nitrophenol with ethyl acetoacetate in acetic acid yields the nitro-substituted benzoxazepine, which is subsequently reduced to the amine.

Table 1: Benzoxazepine Core Synthesis Optimization

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, AcOH | 110°C, 8 hr | 72 |

| Reduction | H₂, Pd/C, EtOH | RT, 12 hr | 88 |

Introduction of Ethyl and Dimethyl Groups

The 5-ethyl and 3,3-dimethyl groups are introduced via alkylation. Treatment of the benzoxazepine intermediate with ethyl iodide in the presence of potassium carbonate in DMF at 60°C achieves selective ethylation. Subsequent dimethylation employs methyl triflate under basic conditions.

Functionalization of Naphthalene Moiety

The 2-ethoxy-naphthalene-1-carboxylic acid component is synthesized through sequential reactions.

Etherification of Naphthalene-1,2-Diol

Williamson ether synthesis proves effective:

- Protection of the 1-hydroxy group with tert-butyldimethylsilyl chloride

- Reaction of 2-hydroxy-naphthalene with ethyl bromide using NaOH in ethanol/water (3:1) at 70°C

- Deprotection with tetrabutylammonium fluoride

Table 2: Etherification Efficiency

| Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol/Water | 70 | 85 |

| DMF | 100 | 62 |

Carboxylic Acid Activation

The naphthalene-1-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 40°C for 3 hours.

Amide Bond Formation

Coupling the benzoxazepine amine with the activated naphthalene derivative requires careful optimization.

Schotten-Baumann Reaction

Traditional coupling using NaOH aqueous solution and dichloromethane interface achieves moderate yields (55-60%) but suffers from emulsion formation.

Modern Coupling Agents

EDCl/HOBt-mediated coupling in dry DMF at 0°C→RT improves yields:

Table 3: Coupling Agent Comparison

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 89 | 98 |

| DCC/DMAP | THF | 75 | 92 |

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors demonstrate advantages:

Flow Chemistry Parameters

- Benzoxazepine amine: 0.5 M in THF

- Acid chloride: 0.55 M in DCM

- Reactor volume: 50 mL

- Residence time: 12 min

- Yield: 91% at 200 g/hr throughput

Purification and Characterization

Final purification employs gradient elution on silica gel (hexane:ethyl acetate 4:1→1:1) followed by recrystallization from ethanol/water.

Key Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CONH), 7.89–7.25 (m, 7H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.78 (s, 2H, CH₂N)

- HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30)

- MS (ESI+) : m/z 504.2 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.

Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits pharmacologically relevant properties.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)naphthalene-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved .

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (Compound 5a)

- Molecular Formula : C₂₁H₁₈N₂O₃S

- Key Features :

- Comparison :

- The oxadiazole ring (vs. benzoxazepin) reduces molecular complexity but offers less conformational flexibility.

- Methoxy group (vs. ethoxy) decreases lipophilicity (clogP ≈ 3.2 vs. ~3.8 for ethoxy).

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

- Molecular Formula : C₂₁H₁₈O₂N₄S

- Key Features: 1,2,4-triazole ring with an amino substituent. Higher nitrogen content (4 N atoms) enhances polarity. Melting point: 166–167°C, indicating crystalline stability .

- Comparison :

- The triazole ring introduces additional hydrogen-bonding sites compared to the benzoxazepin system.

- Higher molecular weight (390 g/mol vs. ~450 g/mol estimated for the target compound) may affect bioavailability.

Table 1: Comparative Analysis of Key Parameters

Research Findings and Implications

The 4-oxo group in benzoxazepin may mimic peptide bonds, enhancing interactions with protease active sites.

Substituent Effects: Ethoxy vs. 5-ethyl-3,3-dimethyl substituents in benzoxazepin may sterically hinder metabolic degradation, prolonging half-life.

Synthetic Challenges :

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is synthesized via multi-step organic reactions, often involving condensation of benzoxazepine derivatives (e.g., 5-ethyl-3,3-dimethyl-4-oxo intermediates) with naphthalene-based precursors. Key steps include amide bond formation and cyclization under controlled conditions (e.g., anhydrous solvents, catalysts like EDCI/HOBt). Purification typically requires column chromatography and structural validation via NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Advanced spectroscopic techniques are critical:

- 1H/13C NMR confirms regiochemistry and functional groups (e.g., ethoxy, amide).

- IR spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations.

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Solubility : Limited in aqueous media; prefers polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Sensitive to light and moisture; storage at 2–8°C under inert atmosphere is recommended.

- Melting point : Analogous benzoxazepine derivatives exhibit melting points between 150–160°C, though empirical determination is advised .

Q. What safety protocols are essential for handling this compound?

Based on structural analogs:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards).

- Avoid inhalation of dust; work in fume hoods with local exhaust ventilation.

- Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How can synthetic routes be optimized for improved yield and scalability?

- Reaction optimization : Screen solvents (e.g., THF vs. acetonitrile), catalysts (e.g., Pd-mediated cross-coupling), and temperatures.

- By-product analysis : Use LC-MS to identify side products (e.g., incomplete cyclization) and adjust stoichiometry.

- Flow chemistry : Explore continuous synthesis to enhance reproducibility and reduce purification steps .

Q. What in vitro models are suitable for evaluating its biological activity?

- Enzyme assays : Target kinases or GPCRs implicated in inflammation/cancer (e.g., COX-2 inhibition assays).

- Cell-based assays : Use immortalized lines (e.g., HEK293, HeLa) for cytotoxicity (MTT assay) or apoptosis (Annexin V staining).

- Dose-response studies : Establish IC50 values with 8-point dilution series and statistical validation (e.g., triplicate repeats) .

Q. How should contradictory structure-activity relationship (SAR) data be resolved?

- Meta-analysis : Compare datasets across analogs (e.g., substituent effects on benzoxazepine C-5 position).

- Computational docking : Use Schrödinger Suite or AutoDock to model ligand-target interactions and identify steric/electronic conflicts.

- Synthetic diversification : Prepare derivatives with modified naphthalene substituents (e.g., trifluoromethyl vs. ethoxy) to isolate key SAR drivers .

Q. What computational strategies predict target engagement and off-target effects?

- Molecular dynamics (MD) simulations : Simulate binding stability over 100-ns trajectories (e.g., GROMACS).

- Pharmacophore modeling : Identify essential motifs (e.g., hydrogen bond acceptors) using MOE or Phase.

- Off-target profiling : Screen against PubChem BioAssay datasets to predict ADMET liabilities .

Q. How can pharmacokinetic (PK) properties be enhanced for in vivo studies?

- Prodrug design : Modify the amide group to improve solubility (e.g., PEGylation).

- Lipid nanoparticle encapsulation : Enhance bioavailability for oral administration.

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) and block degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.